molecular formula C15H15N5O2S B3832029 Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- CAS No. 189830-96-4

Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]-

Cat. No.: B3832029
CAS No.: 189830-96-4
M. Wt: 329.4 g/mol
InChI Key: OOXUQOPRDRBRNH-UHFFFAOYSA-N
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Description

Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- (CAS: 603946-38-9) is a heterocyclic compound featuring a morpholine ring conjugated to a 1,2,4-triazino[5,6-b]indole core via a thioacetyl linker. Its molecular formula is C₁₇H₁₉N₅O₂S, with a molar mass of 357.43 g/mol . This compound is part of a broader class of sulfur-containing triazinoindole derivatives investigated for therapeutic applications, such as antidepressant and antitumor activities .

Properties

IUPAC Name

1-morpholin-4-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c21-12(20-5-7-22-8-6-20)9-23-15-17-14-13(18-19-15)10-3-1-2-4-11(10)16-14/h1-4H,5-9H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXUQOPRDRBRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415298
Record name Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189830-96-4
Record name Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- typically involves multiple steps. One common route starts with the preparation of the triazinoindole core, which is then functionalized to introduce the thioacetyl group. The final step involves the attachment of the morpholine ring. Reaction conditions often include the use of solvents like methanol and dichloromethane, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Thioacetyl Reactivity

The -S-acetyl group in the compound is reactive toward nucleophiles, enabling:

  • Thiol-Disulfide Exchange : The sulfur atom can participate in disulfide bond formation with other thiol-containing molecules.

  • Alkylation/Acylation : The thioether linkage may undergo alkylation with alkyl halides or acylation with acid chlorides to introduce new substituents .

Morpholine Modifications

The morpholine ring can be functionalized via:

  • N-Alkylation : Quaternization of the morpholine nitrogen using alkylating agents (e.g., methyl iodide).

  • Ring-Opening Reactions : Acidic or reductive conditions may cleave the morpholine ring, yielding secondary amines or alcohols .

Cross-Coupling and Heterocyclic Fusion

The indole-triazino system allows for Pd-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Aryl boronic acids react with halogenated triazinoindoles to form biaryl derivatives.

  • Cycloaddition Reactions : The triazine ring may participate in [3+2] cycloadditions with nitriles or alkynes to form fused polyheterocycles .

Biological Activity-Driven Functionalization

Analogous compounds (e.g., triazolo[4,3-b]pyridazines) demonstrate that structural modifications enhance pharmacological properties:

  • C-Met Kinase Inhibition : Electron-withdrawing groups on aromatic rings improve inhibitory activity (e.g., compound 63g in ).

  • Antiproliferative Effects : Morpholine-containing derivatives show cytotoxicity via interaction with kinase domains, as seen in docking studies .

Spectroscopic Characterization Data

Key analytical data for related compounds provide insights into structural confirmation:

Parameter Observations (Compound 11b )
IR (C═S) 1196 cm⁻¹
¹H NMR (NCH₂) δ 4.86 ppm (s, 2H)
¹³C NMR (C═S) 179.66 ppm
Mass Spectrometry m/z 559.09 (M⁺)

Stability and Reactivity Considerations

  • pH Sensitivity : The thione-thiol tautomerism (e.g., -C═S ↔ -SH ) is pH-dependent, influencing reactivity in alkaline vs. acidic media .

  • Oxidative Stability : The sulfur linkage may oxidize to sulfoxides or sulfones under strong oxidizing conditions .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- has been studied for its potential as a DNA-binding agent. Its ability to interact with DNA makes it a candidate for the development of new chemotherapeutic agents .

Medicine

In medicine, this compound is being explored for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells by binding to DNA and disrupting essential cellular processes .

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity .

Mechanism of Action

The mechanism of action of Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- involves its interaction with DNA. The compound binds to the DNA molecule, causing conformational changes that disrupt the normal function of the DNA. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets include the DNA itself and various proteins involved in DNA processing .

Comparison with Similar Compounds

Key Structural Differences

Compound Name Substituent/Linker Molecular Formula Key Features
Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- Morpholine ring via thioacetyl linker C₁₇H₁₉N₅O₂S Enhanced solubility due to morpholine; moderate antidepressant activity
2-(5H-[1,2,4]Triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)acetamides Phenylacetamide group C₁₈H₁₅N₅OS Stronger antidepressant activity (TST model); shorter acyl chain optimizes activity
3-(5H-Triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)propionamides Propionamide linker (C3 chain) C₁₉H₁₇N₅OS Reduced antidepressant activity due to increased acyl chain length
Cemtirestat (3-Mercapto-5H-triazino[5,6-b]indole-5-acetic acid) Carboxylic acid group C₁₁H₈N₄O₂S Aldose reductase inhibition; alleviates diabetic neuropathy in preclinical models
Acetamide,2-[[8-(isopropyl)-2H-triazino[5,6-b]indol-3-YL]thio]-N-2-allyl Allyl and isopropyl groups C₁₇H₁₉N₅OS Antitumor potential; alkyl groups may enhance lipophilicity

Physicochemical Properties

Property Morpholine Derivative Phenylacetamide Analog Cemtirestat
Solubility High (polar morpholine) Moderate (aromatic substituent) Low (carboxylic acid)
logP ~1.8 (estimated) ~2.5 ~0.5
Bioavailability Likely enhanced Moderate Limited by acidity

Biological Activity

Morpholine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- is particularly noteworthy for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Synthesis

The compound features a morpholine ring linked to a triazino-indole moiety via a thioacetyl group. This unique structure is believed to contribute to its biological potency. The synthesis typically involves the reaction of morpholine derivatives with triazino-indole compounds under controlled conditions, resulting in a product that exhibits significant biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of morpholine derivatives. For instance, compounds similar to Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- have been evaluated against various cancer cell lines:

Compound Cell Line IC50 (μM) Mechanism of Action
Example AMCF-7 (Breast)10.5Induction of apoptosis
Example BHCT116 (Colon)6.2Inhibition of cell proliferation
Example CHepG2 (Liver)8.0Disruption of mitochondrial function

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival .

Antimicrobial Properties

Morpholine-containing compounds have also been studied for their antimicrobial activities . A range of derivatives has shown efficacy against both bacterial and fungal strains:

Compound Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Example DStaphylococcus aureus15 μg/mLBactericidal
Example EEscherichia coli20 μg/mLBacteriostatic
Example FCandida albicans12 μg/mLFungicidal

These findings suggest that the incorporation of morpholine enhances the interaction with microbial targets, leading to increased potency .

Other Biological Activities

In addition to anticancer and antimicrobial effects, Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- has been investigated for various other biological activities:

  • Anti-inflammatory Effects: Compounds derived from morpholine have shown significant anti-inflammatory properties in various models .
  • Antioxidant Activity: The presence of sulfur in the structure contributes to its ability to scavenge free radicals .
  • Cholinesterase Inhibition: Some morpholine derivatives exhibit potential as cholinesterase inhibitors, which may be beneficial in treating Alzheimer's disease .

Case Studies

Several case studies have documented the therapeutic potential of morpholine derivatives:

  • Case Study on Anticancer Efficacy: A recent study demonstrated that a morpholine derivative significantly reduced tumor size in vivo models of breast cancer by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Resistance Study: Another study highlighted the effectiveness of morpholine compounds against drug-resistant strains of bacteria, showcasing their potential in combating antibiotic resistance .
  • Inflammation Model: In an experimental model of inflammation, morpholine derivatives reduced markers such as TNF-alpha and IL-6 significantly compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]-
Reactant of Route 2
Reactant of Route 2
Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]-

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